molecular formula C17H16N2O2 B1370997 2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid CAS No. 1097800-71-9

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid

Cat. No.: B1370997
CAS No.: 1097800-71-9
M. Wt: 280.32 g/mol
InChI Key: VOZYCYOINUSHHF-UHFFFAOYSA-N
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Description

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is a complex organic compound with a unique structure that includes a benzodiazole ring and a methylphenyl group

Biochemical Analysis

Biochemical Properties

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s biochemical properties and its role in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes. These effects can result in changes in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their activity. These molecular interactions can result in downstream effects on cellular processes and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as liver damage or altered metabolic function. These dosage-dependent effects are important for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components. These factors can affect the compound’s localization and accumulation, influencing its biological activity and potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid typically involves multiple steps, starting with the preparation of the benzodiazole ring. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzodiazole core. The methylphenyl group is then introduced through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst such as aluminum chloride. Finally, the acetic acid moiety is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid
  • 2-{2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid
  • 2-{2-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid

Uniqueness

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-2-3-7-13(12)10-16-18-14-8-4-5-9-15(14)19(16)11-17(20)21/h2-9H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZYCYOINUSHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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